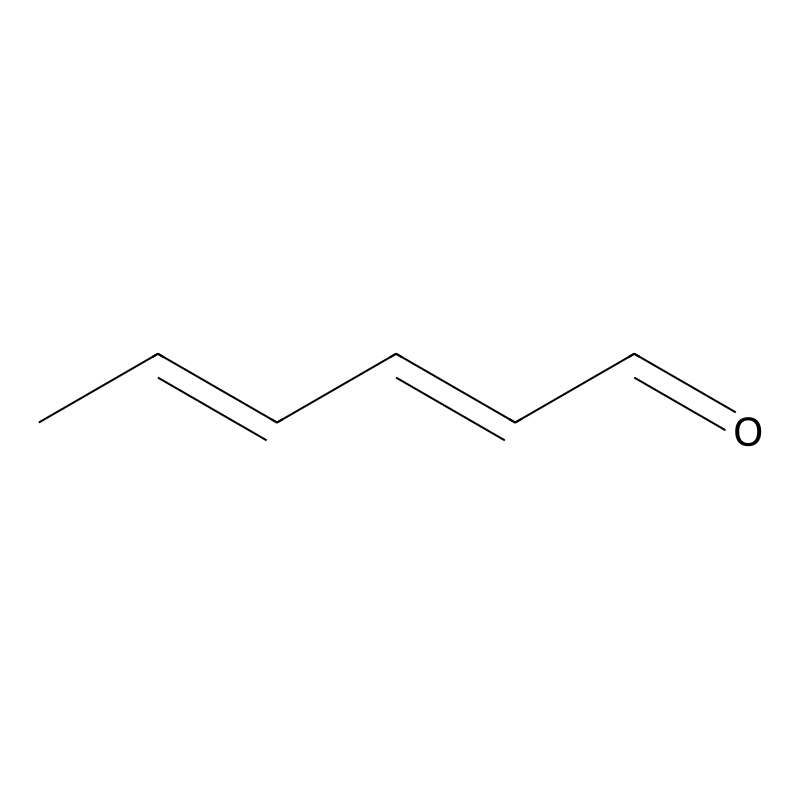

2,4-Hexadienal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; miscible in oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Detection:

- Natural product: 2,4-Hexadienal is found naturally in various fruits and vegetables, including tomatoes, kiwifruit, mangoes, and potatoes [Source: National Institutes of Health (.gov) ]. It is also emitted by plants as a response to damage [Source: National Institutes of Health (.gov) ].

- Environmental pollutant: 2,4-Hexadienal can be formed in the atmosphere through the breakdown of other chemicals [Source: National Institutes of Health (.gov) ].

Chemical properties and applications:

- Organic synthesis: Due to its reactive nature, 2,4-Hexadienal is used as a building block in the synthesis of various organic compounds [Source: Fisher Scientific ].

- Food science: In controlled amounts, 2,4-Hexadienal is sometimes used as a flavoring agent in food [Source: Fisher Scientific ].

Safety and ongoing research:

2,4-Hexadienal is an organic compound characterized by its molecular formula . It is a straight-chain aldehyde with two double bonds located at the 2 and 4 positions, making it a member of the class of compounds known as unsaturated aldehydes. The compound exists primarily in the trans,trans configuration, although it can also present in cis,trans forms. 2,4-Hexadienal is notable for its direct-acting alkylating properties, which enable it to form DNA adducts both in vivo and in vitro, leading to potential mutagenic effects .

- (E,E)-2,4-hexadienal:

- Toxicity: Limited data available, but studies suggest potential for skin irritation and respiratory tract discomfort upon exposure.

- Flammability: Flammable liquid.

- Reactivity: Can react with strong oxidizing agents and reducing agents.

- Addition Reactions: The double bonds in 2,4-hexadienal can undergo addition reactions with nucleophiles, such as hydroxyl radicals and other electrophiles.

- Isomerization: The compound can isomerize to form ketene-type compounds under certain conditions, which is reversible .

- Atmospheric Reactions: In the atmosphere, 2,4-hexadienal reacts with hydroxyl radicals and nitrate radicals, contributing to its degradation . The rate coefficients for these reactions indicate that double bond addition is a significant pathway.

2,4-Hexadienal exhibits notable biological activity. It acts as a direct-acting alkylating agent, causing DNA strand breaks and glutathione depletion. Studies have shown that it induces mutations in bacterial strains and mouse lymphoma cells without metabolic activation . The compound has been linked to oxidative DNA damage due to its ability to deplete cellular antioxidants like glutathione .

Several methods exist for synthesizing 2,4-hexadienal:

- Condensation of Acetaldehyde: A common industrial method involves the condensation of acetaldehyde under controlled conditions to yield technical-grade 2,4-hexadienal.

- Auto-Oxidation: This method occurs naturally during the cooking of foods rich in polyunsaturated fatty acids, where the compound is formed as a byproduct of lipid oxidation .

2,4-Hexadienal has diverse applications across various industries:

- Flavoring Agent: It is used as a flavoring ingredient in food products due to its aromatic properties.

- Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals such as sorbic acid (a food preservative) and polymethine dyes .

- Pharmaceuticals: It is utilized in the production of mitomycins and antihypercholesterolemic agents.

- Corrosion Inhibitor: In oil field operations, 2,4-hexadienal acts as an inhibitor of corrosion for steel .

Research has focused on the interactions of 2,4-hexadienal with biological systems and environmental factors. Studies indicate that exposure to this compound can lead to significant oxidative stress within cells due to glutathione depletion. Its mutagenic properties have been confirmed through various assays involving bacterial strains and mammalian cells . Additionally, atmospheric studies demonstrate how it interacts with key oxidants like hydroxyl radicals and nitrate radicals, influencing its environmental fate.

When comparing 2,4-hexadienal with similar compounds such as hexanal, trans-2-hexenal, and trans-3-hexenal, several distinctions arise:

| Compound | Structure | Key Features |

|---|---|---|

| 2,4-Hexadienal | C6H8O | Two double bonds; mutagenic properties |

| Hexanal | C6H12O | Saturated aldehyde; less reactive |

| Trans-2-Hexenal | C6H10O | One double bond; flavoring agent |

| Trans-3-Hexenal | C6H10O | One double bond; used in fragrances |

The uniqueness of 2,4-hexadienal lies in its dual unsaturation and significant biological activity as an alkylating agent. Its reactivity profile makes it distinct from saturated aldehydes like hexanal and other unsaturated aldehydes that do not exhibit similar mutagenic effects.

Endogenous Formation Mechanisms

The endogenous production of 2,4-hexadienal is primarily linked to lipid peroxidation processes. Polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, undergo auto-oxidation when exposed to reactive oxygen species (ROS). This reaction propagates through a chain mechanism: ROS abstract hydrogen atoms from PUFAs, forming lipid radicals (L- ) that react with molecular oxygen to generate lipid peroxyl radicals (LOO- ). These intermediates further abstract hydrogen atoms, yielding lipid hydroperoxides (LOOH), which decompose into secondary oxidation products, including 2,4-hexadienal [2] [6].

Enzymatic pathways also contribute to its formation. Lipoxygenases (LOX) catalyze the dioxygenation of PUFAs to hydroperoxides, which are subsequently cleaved by hydroperoxide lyases (HPL) into volatile aldehydes. For example, HPL enzymes in plants specifically cleave 13-hydroperoxides of linoleic acid to produce 2,4-hexadienal as a breakdown product [5]. This enzymatic activity is particularly prominent in tissues with high LOX and HPL expression, such as germinating seeds and wounded plant leaves.

Food Science Perspectives

Occurrence in Plant-Based Foods

2,4-Hexadienal is ubiquitously detected in fresh and processed plant-derived foods. Gas chromatography-mass spectrometry (GC-MS) analyses have identified its presence in:

- Fruits: Tomatoes, mangoes, kiwi fruit, and Chinese quince [1].

- Herbs and spices: Solid alfalfa extract, dill, thyme, and lovage [1] [8].

- Dairy products: Cow’s milk fat, where it contributes to the characteristic aroma profile [1].

The compound’s concentration varies with plant genotype, growth conditions, and postharvest handling. For instance, mechanical damage during harvesting activates LOX-HPL pathways, increasing 2,4-hexadienal levels in leafy vegetables.

Detection in Processed Food Products

Processed foods exhibit elevated 2,4-hexadienal concentrations due to lipid oxidation during manufacturing. Notable examples include:

- Snack foods: Potato chips and fried snacks, where high-temperature frying accelerates PUFA degradation [1].

- Baked goods: Bread crusts, Maillard reaction byproducts synergize with lipid oxidation to enhance aldehyde formation [1].

- Dehydrated foods: Powdered soups and spices, where prolonged storage under oxidative conditions promotes hydroperoxide accumulation [5].

Formation During Cooking Processes

Thermal processing induces 2,4-hexadienal synthesis through non-enzymatic pathways. For example:

- Frying and roasting: Temperatures exceeding 150°C fragment triacylglycerols into free fatty acids, which oxidize rapidly to yield 2,4-hexadienal [2].

- Fermentation: Microbial lipases release PUFAs from food matrices, which subsequently oxidize during aging or curing [6].

Auto-oxidation of Polyunsaturated Fatty Acids

Auto-oxidation is the dominant route for 2,4-hexadienal generation in lipid-rich systems. The reaction proceeds via three stages:

- Initiation: ROS (e.g., hydroxyl radicals) abstract hydrogen from PUFAs, forming conjugated diene radicals.

- Propagation: Radicals react with oxygen to form peroxyl radicals, which abstract hydrogen from adjacent lipids.

- Termination: Hydroperoxide decomposition yields aldehydes, ketones, and alcohols [2] [6].

The rate of auto-oxidation depends on PUFA composition, oxygen availability, and the presence of pro-oxidants (e.g., transition metals). For instance, soybean oil stored under light exhibits a 3-fold increase in 2,4-hexadienal compared to dark-stored controls [5].

Essential Oil Compositions

2,4-Hexadienal is a minor but sensorially significant component of certain essential oils. Its concentration ranges from 0.1% to 2.5% in:

- Lovage oil (Levisticum officinale): Contributes to the herb’s warm, celery-like aroma [1].

- Thyme oil (Thymus vulgaris): Enhances the oil’s complexity alongside thymol and p-cymene [8].

- Dill oil (Anethum graveolens): Imparts a fresh, green note to the overall fragrance profile [1].

The compound’s volatility and reactivity limit its accumulation in distilled oils, but solvent extraction methods preserve higher concentrations.

Classical Aldol Condensation Mechanisms

The primary synthetic route to 2,4-hexadienal involves the sequential aldol condensation of acetaldehyde through a well-established mechanism [1] [2]. The process begins with the formation of an enolate ion from acetaldehyde in the presence of base catalysts, typically sodium hydroxide or potassium hydroxide. This enolate subsequently attacks another molecule of acetaldehyde, forming 3-hydroxybutanal (aldol product), which then undergoes dehydration to yield crotonaldehyde [2]. The continuation of this sequence through reaction with additional acetaldehyde molecules ultimately produces 2,4-hexadienal.

The mechanism involves multiple steps with enolate formation as the rate-determining step under dilute conditions, while carbon-carbon bond formation becomes rate-limiting at higher catalyst concentrations [1]. Kinetic studies have revealed two distinct regimes: first-order kinetics with respect to acetaldehyde at low catalyst concentrations (below 0.1 M), and second-order kinetics at higher concentrations (above 0.3 M) [1].

Amino Acid Catalyzed Processes

Amino acid catalyzed aldol condensation represents a significant advancement in the sustainable synthesis of 2,4-hexadienal [1] [3]. Studies have demonstrated that glycine, alanine, serine, arginine, and proline effectively catalyze the condensation of acetaldehyde in aqueous solutions at room temperature [1]. The reaction proceeds through an enamine intermediate formation, with the amino acid functioning as a bifunctional catalyst providing both nucleophilic and electrophilic activation sites.

The mechanism involves two pathways: the Mannich pathway requiring two amino acid molecules, and the traditional aldol pathway using a single amino acid molecule [3]. The rate constants for amino acid-catalyzed reactions in atmospheric aerosols match those observed in concentrated sulfuric acid solutions, demonstrating the potential environmental significance of these processes [3].

Optimization of Reaction Conditions

Temperature optimization studies have shown that reactions conducted at 125°C in steel and glass thick-walled autoclaves achieve yields of 22% for 2,4-hexadienal under controlled conditions [4]. The use of N,N-dimethylacetamide as solvent and N-benzoyl-L-proline as catalyst provides moderate selectivity, though yields remain limited by competing side reactions [4].

Solvent effects play a crucial role in product selectivity. Water-based systems using amino acid catalysts demonstrate environmental benefits but require longer reaction times [5]. The use of methanol-water mixtures (2:1 v/v) in proline-catalyzed reactions has shown enhanced stereoselectivity compared to pure methanol systems [5].

Industrial Synthesis Approaches

Vapor-Phase Processes

Industrial production of 2,4-hexadienal employs vapor-phase aldol condensation processes that offer advantages in terms of continuous operation and heat management [6]. The vapor-phase approach utilizes elevated temperatures with solid catalysts, enabling the processing of large volumes of acetaldehyde feedstock. High-boiling byproducts including paraldehyde, 2-vinylcrotonaldehyde, and various crotonaldehyde dimers are typically formed alongside the desired product [6].

The process involves feeding acetaldehyde vapor through a heated catalyst bed, with product separation achieved through fractional distillation. Temperature control is critical to prevent decomposition and maximize selectivity toward 2,4-hexadienal formation [6].

Batch and Continuous Processes

Traditional batch processes operate at temperatures between 100-105°C with contact times of approximately 2 hours at atmospheric pressure [7]. The reaction mixture is continuously removed as an azeotropic overhead product containing acetaldehyde, water, and crotonaldehyde, which undergoes subsequent distillation for product purification [7].

Continuous processes offer improved efficiency for large-scale operations, eliminating the need for separate catalyst addition and enabling better heat management [7]. The continuous approach typically involves maintaining the reaction mixture at controlled temperatures while continuously removing products through distillation.

Modern Catalytic Processes

Organocatalytic Approaches

Modern organocatalytic methods for 2,4-hexadienal synthesis utilize proline-based catalysts and their derivatives to achieve high enantioselectivity and stereoselectivity [5] [10]. The proline-catalyzed aldol reaction operates through an enamine activation mechanism, where the catalyst forms a covalent intermediate with the carbonyl substrate [10].

Recent developments include the use of chiral pyrrolidine derivatives that provide excellent stereoselectivity in Michael addition reactions with 2,4-hexadienal [11]. These catalysts demonstrate yields up to 91% and enantioselectivities exceeding 99% in asymmetric transformations [11].

The mechanism involves initial enamine formation between the organocatalyst and acetaldehyde, followed by nucleophilic attack on a second aldehyde molecule. The stereochemical outcome is controlled by the catalyst's chiral environment and the conformational preferences of the enamine intermediate [10].

Heterogeneous Catalysis

Heterogeneous catalytic processes employ solid acid catalysts including zeolite molecular sieves, sulfated zirconia, and heteropolyacids for 2,4-hexadienal synthesis [12]. These systems offer advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications.

Zeolite-based catalysts demonstrate high activity and selectivity for condensation reactions, with HZSM-5 showing particular promise for related dienal synthesis [13]. The acidic sites within the zeolite framework facilitate enolate formation and subsequent condensation reactions.

Ceria nanoparticles provide an alternative heterogeneous approach, with studies showing that acetaldehyde undergoes aldol condensation over CeO₂ surfaces at ambient temperature [14]. The reaction is desorption-limited, with crotonaldehyde as the predominant product building up on the catalyst surface over time [14].

Supported Catalysts

Supported catalyst systems combine the advantages of homogeneous and heterogeneous catalysis. Hydroxyapatite (HAP) catalysts have been investigated for sequential aldol condensation reactions, demonstrating the ability to promote formation of 2,4-hexadienal through controlled reaction pathways [15].

The mechanism on HAP involves acetaldehyde enolization at surface sites, followed by carbon-carbon coupling and subsequent dehydration steps. The bifunctional nature of HAP, possessing both acidic and basic sites, enables the multistep transformation to proceed efficiently [15].

Green Chemistry Approaches to Synthesis

Aqueous Media Processes

Green chemistry approaches emphasize the use of water as a reaction medium, eliminating the need for organic solvents [5] [16]. Water-based organocatalysis using modified proline derivatives demonstrates the feasibility of conducting aldol condensation reactions in environmentally benign media [17].

The hydrophobic substituent effects on proline catalysts enable the formation of micelle-like structures in water, creating localized environments where the enamine intermediate can form efficiently [17]. This approach represents a significant advance toward sustainable synthesis methodologies.

Solvent-Free Conditions

Solvent-free synthesis approaches utilize microwave-assisted conditions and solid-supported catalysts to eliminate solvent requirements entirely [16]. These methods offer advantages in terms of atom economy and waste reduction, though they may present challenges related to heat and mass transfer.

The development of solvent-free conditions requires careful optimization of catalyst loading, temperature, and reaction time to achieve acceptable yields and selectivities. Recent advances in microwave-assisted synthesis have enabled rapid heating and improved reaction efficiency [16].

Renewable Feedstock Integration

The integration of renewable feedstocks into 2,4-hexadienal synthesis represents an emerging area of green chemistry research [16]. Biomass-derived acetaldehyde can serve as a sustainable starting material, though feedstock availability and cost considerations remain challenges.

Atom-economical processes that minimize waste generation are particularly attractive for sustainable synthesis. The sequential aldol condensation pathway inherently offers good atom economy, as water is the only byproduct in the overall transformation [16].

Isomeric Control in Production

Thermodynamic vs. Kinetic Control

The control of isomeric distribution in 2,4-hexadienal production depends on the balance between thermodynamic and kinetic factors . The trans,trans isomer (E,E) is thermodynamically favored and typically represents 80% or more of the product mixture under equilibrium conditions .

Kinetic control can be achieved through careful manipulation of reaction conditions, including temperature, catalyst choice, and reaction time. Lower temperatures and shorter reaction times favor kinetic products, while higher temperatures and longer times lead to thermodynamic equilibration .

Stereoselective Synthesis Methods

Stereoselective synthesis approaches utilize chiral catalysts and asymmetric induction to control the formation of specific isomers [18]. The use of chiral auxiliaries and enantioselective catalysts enables the selective formation of particular stereoisomers, though these methods are typically more complex and expensive than non-selective approaches.

The development of template-directed synthesis methods offers another approach to isomeric control, utilizing molecular recognition principles to direct the formation of specific isomers [18]. These methods are still in the research phase but show promise for achieving high selectivity.

Isomerization Control Strategies

Post-synthesis isomerization provides an alternative approach to controlling isomeric distribution [19]. Photochemical isomerization can be used to convert between E and Z isomers, though this approach requires specialized equipment and may lead to decomposition under certain conditions.

The use of acid-catalyzed isomerization enables the interconversion of isomers under mild conditions, though selectivity depends on the specific catalyst and reaction conditions employed [19]. This approach is particularly useful for adjusting the isomeric composition of commercial products.

Analytical Methods for Isomeric Control

The development of analytical methods for isomeric analysis is crucial for quality control in 2,4-hexadienal production [20]. Gas chromatography with appropriate column selection enables the separation and quantification of different isomers, while NMR spectroscopy provides detailed structural information.

The establishment of standard analytical protocols ensures consistent product quality and enables optimization of synthetic methods for specific isomeric targets [20]. The integration of process analytical technology (PAT) with real-time monitoring capabilities represents an advanced approach to isomeric control in industrial processes.

Physical Description

XLogP3

Boiling Point

174 °C; 76 °C @ 30 mm Hg

Density

0.896-0.902 (20°)

LogP

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

80466-34-8

142-83-6

Associated Chemicals

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty aldehydes [FA06]